Ethyl 2-(3-(trifluoromethyl)phenyl)acetate
Overview
Description
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group
Mechanism of Action
Target of Action
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate, also known as EFPA, is a complex compound with a variety of potential targets. It’s worth noting that compounds containing the indole nucleus, which is similar to the phenyl group in efpa, have been found to bind with high affinity to multiple receptors , suggesting that EFPA may also interact with a variety of biological targets.
Mode of Action
These interactions could potentially lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that EFPA may also affect a wide range of biochemical pathways.
Pharmacokinetics
Result of Action
Based on its structural similarity to other compounds, it can be hypothesized that efpa may exert a variety of biological effects depending on its specific targets and the biochemical pathways it affects .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(trifluoromethyl)phenyl)acetate typically involves the esterification of 3-(trifluoromethyl)phenylacetic acid with ethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(trifluoromethyl)phenylacetic acid.
Reduction: 3-(trifluoromethyl)phenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and lipophilicity.
Comparison with Similar Compounds
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with the trifluoromethyl group in the para position.
Ethyl 2-(3-(trifluoromethyl)phenyl)propanoate: Similar structure but with an additional carbon in the ester chain.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structure.
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJLOLGIHAOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381021 | |
Record name | Ethyl [3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-33-9 | |
Record name | Ethyl [3-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 331-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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